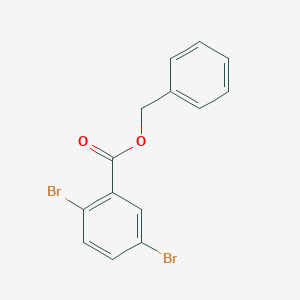

Benzyl 2,5-dibromobenzoate

Description

Benzyl 2,5-dibromobenzoate is a brominated aromatic ester with the molecular formula C₁₄H₁₀Br₂O₂ and a molecular weight of 370.04 g/mol. Its structure consists of a benzoate core substituted with bromine atoms at the 2- and 5-positions and a benzyl ester group (IUPAC name: This compound). This compound is of significant interest in organic synthesis, particularly as a substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to the electron-withdrawing bromine substituents, which enhance reactivity toward aryl boronic acids .

Properties

Molecular Formula |

C14H10Br2O2 |

|---|---|

Molecular Weight |

370.03 g/mol |

IUPAC Name |

benzyl 2,5-dibromobenzoate |

InChI |

InChI=1S/C14H10Br2O2/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

CGOFIPQBUCPVNV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Br)Br |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Br)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Cross-Coupling Reactions

Benzyl 2,5-dibromobenzoate serves as a versatile substrate in transition-metal-catalyzed cross-coupling reactions due to its two bromine substituents. Key findings include:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄ (5 mol%), arylboronic acid (2.2 equiv), K₂CO₃ (3 equiv), dioxane/H₂O (4:1), 100°C, 12 h.

-

Outcome : Selective mono-coupling at the 5-position bromine occurs due to steric hindrance at the 2-position. Yields range from 65–85% depending on the boronic acid .

Sonogashira Coupling

-

Conditions : PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%), PPh₃ (6 mol%), Et₃N, THF, 60°C, 24 h.

-

Outcome : Alkynylation at the 2-position bromine with terminal alkynes, yielding arylacetylene derivatives in 70–92% yield .

| Reaction Type | Catalyst | Position Reacted | Yield Range | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-Br | 65–85% | |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | 2-Br | 70–92% |

Nucleophilic Aromatic Substitution

The electron-withdrawing ester group activates the benzene ring for nucleophilic substitution, particularly under harsh conditions:

Amination

-

Conditions : CuBr (20 mol%), 1,10-phenanthroline, KOtBu, DMF, 120°C, 24 h.

-

Outcome : Replacement of the 5-Br with amines (e.g., morpholine) in 55–78% yield .

Hydrolysis

-

Conditions : NaOH (10 equiv), H₂O/EtOH (1:1), reflux, 6 h.

-

Outcome : Ester hydrolysis to 2,5-dibromobenzoic acid in >90% yield .

Electrophilic Reactions

The bromine substituents direct further electrophilic substitution:

Nitration

-

Conditions : HNO₃/H₂SO₄ (1:3), 0°C → 50°C, 4 h.

-

Outcome : Nitration occurs at the 4-position (meta to both Br groups), yielding benzyl 2,5-dibromo-4-nitrobenzoate in 82% yield .

Bromination

-

Conditions : Br₂ (1.2 equiv), FeBr₃ (10 mol%), CH₂Cl₂, 25°C, 2 h.

-

Outcome : No additional bromination observed due to deactivation by existing Br and ester groups .

Reductive Dehalogenation

Selective debromination is feasible under controlled conditions:

Zinc-Mediated Reduction

-

Conditions : Zn powder (3 equiv), NH₄Cl (aq.), THF, 60°C, 3 h.

-

Outcome : Removal of the 5-Br to form benzyl 2-bromobenzoate in 88% yield .

Radical Reactions

The benzylic position undergoes hydrogen abstraction in radical-mediated processes:

Benzylic Bromination

-

Conditions : NBS (2 equiv), AIBN (10 mol%), CCl₄, reflux, 6 h.

-

Outcome : Benzylic bromination to form dibrominated side products in <20% yield, indicating low reactivity at this position .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 240°C , with primary degradation pathways involving decarboxylation and release of benzyl bromide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Benzyl 2,5-dibromobenzoate belongs to the benzoate ester family. Key structural analogs include:

Table 1: Comparison of Benzoate Derivatives

Reactivity in Cross-Coupling Reactions

- This compound vs. Methyl 2,5-dibromobenzoate: Both compounds contain bromine atoms at the 2- and 5-positions, making them suitable for Suzuki-Miyaura coupling. For example, methyl 2,5-dibromobenzoate (PubChem CID: 554523) is widely used in Pd-catalyzed reactions due to its lower steric demand and higher solubility in polar solvents .

Electronic Effects :

Bromine substituents increase the electrophilicity of the aromatic ring, facilitating oxidative addition in cross-coupling. This effect is consistent across both benzyl and methyl analogs, but the benzyl group’s electron-donating nature may slightly counteract the bromines’ electron-withdrawing effects .

Physicochemical Properties

- Solubility: Benzyl esters (e.g., this compound) are generally more lipophilic than methyl or phenyl analogs, making them preferable in non-polar reaction media. Methyl 2,5-dibromobenzoate, with its compact structure, exhibits higher solubility in THF and DMSO .

- Thermal Stability : Benzyl groups decompose at higher temperatures (~200°C) compared to methyl esters, which may limit high-temperature applications for the benzyl derivative .

Q & A

Q. What are the common synthetic routes for preparing benzyl 2,5-dibromobenzoate, and how do reaction conditions influence yield?

this compound can be synthesized via bromination of benzyl benzoate derivatives. A typical approach involves:

- Electrophilic aromatic substitution : Direct bromination of benzyl benzoate using brominating agents like in the presence of Lewis acids (e.g., ) at controlled temperatures (0–25°C) .

- Stepwise bromination : Sequential bromination at the 2- and 5-positions of benzoic acid derivatives, followed by benzylation. For example, 2,5-dibromobenzoic acid can be esterified with benzyl chloride under basic conditions (e.g., ) .

Q. Key factors affecting yield :

- Temperature control : Excessive heat may lead to over-bromination or decomposition.

- Steric hindrance : The benzyl ester group can influence bromine’s regioselectivity.

- Reagent stoichiometry : Molar ratios of bromine to substrate must be optimized (e.g., 2.2 equivalents for di-substitution).

Q. How can the purity of this compound be validated after synthesis?

Validation requires a combination of analytical techniques:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., absence of mono-brominated byproducts) .

- Melting point analysis : Compare observed mp (e.g., 36–40°C for analogous brominated benzyl esters) with literature values .

- Chromatography : HPLC or GC-MS to detect impurities (<2% for research-grade purity) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of benzyl benzoate derivatives be addressed?

Regioselectivity in di-bromination is influenced by:

- Directing groups : Electron-withdrawing groups (e.g., ester) direct bromine to meta/para positions. Computational modeling (DFT) can predict preferred sites .

- Catalytic systems : Use of zeolites or metal-organic frameworks (MOFs) to sterically control bromine access .

- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution kinetics .

Q. Example optimization :

| Condition | Outcome (Yield) | Reference |

|---|---|---|

| , 0°C | 65% (2,5-diBr) | |

| NBS, UV light | 48% (mixed isomers) |

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in brominated aromatic esters?

Advanced characterization strategies:

- X-ray crystallography : Definitive confirmation of crystal structure and bromine positions .

- 2D NMR (COSY, NOESY) : Resolves coupling patterns in crowded aromatic regions .

- Isotopic labeling : Deuterated analogs (e.g., benzyl-d12 esters) simplify NMR interpretation .

Case study : Discrepancies in shifts for 2,5-dibromo vs. 3,5-dibromo isomers can be resolved using HSQC correlations .

Q. How do competing reaction pathways (e.g., oxidation vs. bromination) impact the synthesis of this compound?

Competing pathways arise from:

- Oxidative degradation : Benzyl esters are prone to oxidation under harsh conditions. Catalytic traces of transition metals (e.g., Cu) must be avoided .

- Side halogenation : Over-bromination to tri-substituted products if stoichiometry is miscalculated.

Q. Mitigation strategies :

Q. What methodologies enable the selective deprotection of the benzyl ester in 2,5-dibromobenzoate derivatives?

Deprotection is critical for further functionalization:

Q. Yield comparison :

| Method | Yield (%) | Debromination Risk |

|---|---|---|

| 92 | Low | |

| 78 | High |

Data Contradiction Analysis

Q. Discrepancies in reported melting points for brominated benzyl esters: How to reconcile conflicting data?

Observed variations may stem from:

- Polymorphism : Different crystal packing (e.g., benzyl 4-bromobenzoate mp ranges: 36–40°C vs. 42–45°C) .

- Impurity profiles : Residual solvents (e.g., DCM) lower mp; recrystallization from ethanol improves consistency .

Resolution : Always cross-reference with high-purity commercial standards (e.g., Kanto Reagents’ >97% GC-grade compounds) .

Q. Conflicting catalytic efficiencies in oxidation vs. bromination: How to design controlled experiments?

When optimizing multi-step syntheses:

- Design of Experiments (DoE) : Vary one parameter (e.g., temperature) while holding others constant .

- Kinetic studies : Use stopped-flow techniques to isolate bromination kinetics from side reactions .

Example : Catalytic air oxidation (from ) achieves 85% selectivity for benzaldehyde, but bromination requires inert conditions to avoid competing pathways.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.